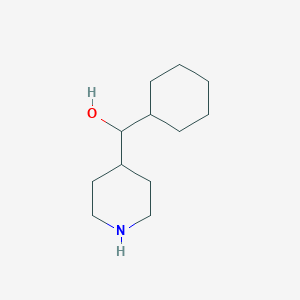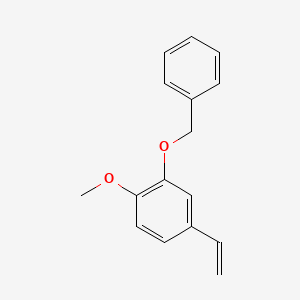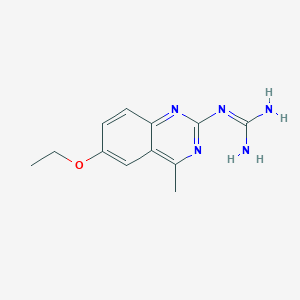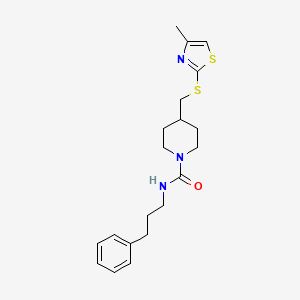![molecular formula C11H9Cl2NS2 B2582800 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole CAS No. 338414-96-3](/img/structure/B2582800.png)
4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is a heterocyclic compound with the molecular formula C11H9Cl2NS2 . It has an average mass of 290.232 Da and a monoisotopic mass of 288.955353 Da . This compound is not intended for human or veterinary use but is available for research use.
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Attached to this ring is a 2,6-dichlorophenyl group and a methyl group .Applications De Recherche Scientifique
Sulfonamides and Thiazoles in Scientific Research
Sulfonamides have been extensively investigated for their clinical utility, encompassing a wide range of drugs from diuretics and carbonic anhydrase inhibitors to antiepileptics and antitumor agents. Notable is the research into novel sulfonamides incorporating NO-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms for antitumor activities (Carta, Scozzafava, & Supuran, 2012). The development of new sulfonamides is motivated by the need for more selective drugs for conditions like glaucoma and various cancers, indicating a significant area of research where similar compounds could be applied.
Thiazoles , another critical class, are celebrated for their 'magic moiety' status due to their wide spectrum of biological activities. These activities span antimicrobial, anticancer, and anti-inflammatory effects, among others. Thiazoles' flexible synthesis routes and structural modifications have made them a focal point for developing new therapeutic agents (ArunlalV., Vandana, & Biju, 2015). The emphasis on synthesizing new compounds using thiazolidinone scaffolds highlights the ongoing interest and potential for discovery in this area of chemistry.
Environmental and Biological Applications
Studies have also delved into the environmental impact of organochlorine compounds, with assessments on aquatic ecosystems revealing moderate to high persistence and toxicity levels under certain conditions (Krijgsheld & Gen, 1986). This line of research underscores the environmental implications of chlorinated compounds and the necessity for careful management and remediation strategies.
Moreover, the synthesis and transformation of phosphorylated derivatives of azoles, including thiazoles, reveal significant insectoacaricidal, antihypertensive, and neurodegenerative activity (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018). These findings hint at the broad utility of thiazole derivatives in addressing a range of biological and medical challenges.
Mécanisme D'action
Target of Action
Thiazole compounds are known to have diverse biological activities. They can act as antimicrobial, antifungal, antiviral, and antitumor agents . .
Mode of Action
The mode of action of thiazole compounds can vary depending on their structure and the specific biological target. Some thiazole compounds work by inhibiting key enzymes in the target organism, disrupting its metabolism or replication
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways depending on their specific targets. For example, some thiazole compounds have been found to inhibit the synthesis of certain proteins, disrupting the normal functioning of the target organism
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it has on its target. This can include inhibiting the growth of bacteria or cancer cells, for example
Propriétés
IUPAC Name |
4-[(2,6-dichlorophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NS2/c1-7-14-8(5-15-7)6-16-11-9(12)3-2-4-10(11)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBKYRYIDCSTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2582717.png)
![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2582718.png)
![7-(2-Ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2582719.png)



![Phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone](/img/structure/B2582727.png)
![7-Iodofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2582729.png)

![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B2582733.png)


![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2582736.png)
![methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate](/img/structure/B2582740.png)